molecular formula C24H17BrClN3O2 B12136806 C24H17BrClN3O2

C24H17BrClN3O2

Cat. No.: B12136806
M. Wt: 494.8 g/mol
InChI Key: PGSMYNGYERQITO-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms in its structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide involves multiple steps, including the formation of the quinoline ring and the introduction of bromine and chlorine substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different halogen or alkyl groups.

Scientific Research Applications

N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide include other quinoline derivatives with different substituents, such as:

  • N-(3-acetamidophenyl)-6-bromo-2-(2-fluorophenyl)quinoline-4-carboxamide
  • N-(3-acetamidophenyl)-6-bromo-2-(2-methylphenyl)quinoline-4-carboxamide

Uniqueness

The uniqueness of N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H17BrClN3O2

Molecular Weight

494.8 g/mol

IUPAC Name

9-bromo-2-(4-chlorophenyl)-5'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one

InChI

InChI=1S/C24H17BrClN3O2/c1-13-2-8-19-18(10-13)24(23(30)27-19)29-21(17-11-15(25)5-9-22(17)31-24)12-20(28-29)14-3-6-16(26)7-4-14/h2-11,21H,12H2,1H3,(H,27,30)

InChI Key

PGSMYNGYERQITO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23N4C(CC(=N4)C5=CC=C(C=C5)Cl)C6=C(O3)C=CC(=C6)Br

Origin of Product

United States

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